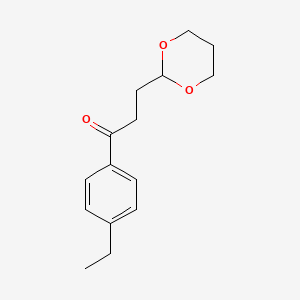

3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone

Description

3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone is a ketone derivative characterized by a propiophenone (B1677668) core structure. A notable feature of this molecule is the presence of a 1,3-dioxane (B1201747) ring, which functions as a protecting group for a carbonyl functionality. The structure also includes a 4'-ethyl substitution on the phenyl ring.

| Identifier | Value |

| IUPAC Name | 1-(4-ethylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one |

| CAS Number | 898787-08-1 bldpharm.com |

| Molecular Formula | C15H20O3 chemicalbook.com |

| Molecular Weight | 248.32 g/mol chemicalbook.com |

This data is presented in an interactive table format.

The significance of this compound in synthetic organic research lies in its bifunctional nature. The propiophenone skeleton is a common structural motif in a variety of biologically active compounds and serves as a valuable intermediate in pharmaceutical synthesis. manavchem.comdrugbank.com Propiophenone and its derivatives are utilized in the preparation of drugs targeting the nervous system, such as anxiolytics and hypnotics. manavchem.com

The 1,3-dioxane group, a cyclic acetal (B89532), is a widely employed protecting group for aldehydes and ketones in multi-step organic syntheses. thieme-connect.deorganic-chemistry.org Its stability under basic, reductive, and oxidative conditions makes it ideal for selectively shielding a carbonyl group while other parts of the molecule undergo chemical transformations. thieme-connect.de The use of a 1,3-dioxane allows for the differential reactivity of multiple carbonyl groups within a single molecule, a crucial strategy in the synthesis of complex organic structures.

The research landscape for dioxane-substituted ketones is extensive, primarily focusing on their role as protected intermediates. The formation of 1,3-dioxanes from carbonyl compounds and 1,3-propanediol (B51772) is a standard transformation, typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.orgwikipedia.org The stability and conformational properties of the 1,3-dioxane ring have been subjects of intense study, with the chair-like conformation being the most stable. thieme-connect.de The deprotection of the carbonyl group is generally achieved under acidic conditions. organic-chemistry.org

Propiophenone derivatives have been the subject of considerable investigation due to their wide array of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. ontosight.ai The ethyl phenyl ketone structure is a key building block for various pharmaceuticals. wikipedia.org For instance, derivatives of propiophenone are found in medications such as the appetite suppressant phenmetrazine. wikipedia.org The 4'-ethyl substitution, as seen in 4-ethylpropiophenone, is a feature in various synthetic intermediates used in the production of drugs, pesticides, and fragrances. Research has also explored the synthesis of such derivatives, for example, through the Friedel–Crafts reaction of propanoyl chloride with a corresponding benzene (B151609) derivative. wikipedia.org

The academic rationale for investigating this compound is rooted in its potential as a specialized building block in organic synthesis. The molecule contains a reactive ketone group and a protected aldehyde equivalent (the dioxane). This arrangement allows for selective chemical modifications at the ketone position without affecting the masked aldehyde.

Key research objectives for studying this compound would likely include:

Development of Selective Synthetic Methodologies: Investigating reactions that exclusively target the propiophenone ketone while the dioxane group remains intact. This could involve aldol (B89426) condensations, reductions, or Grignard reactions at the ketone, followed by deprotection of the dioxane to unmask the aldehyde for subsequent transformations.

Synthesis of Novel Heterocyclic Compounds: Utilizing both the ketone and the latent aldehyde functionality to construct complex heterocyclic systems. For example, a reaction at the ketone followed by deprotection and intramolecular cyclization could lead to novel ring structures of potential medicinal interest.

Exploration as a Precursor to Bioactive Molecules: The propiophenone core suggests potential applications in medicinal chemistry. manavchem.com Research could focus on using this compound as a starting material for the synthesis of new analogues of existing drugs or entirely new classes of therapeutic agents. The ethyl group at the 4'-position can influence the lipophilicity and metabolic stability of potential drug candidates.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-2-12-4-6-13(7-5-12)14(16)8-9-15-17-10-3-11-18-15/h4-7,15H,2-3,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJNTGDOSLGJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645974 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-08-1 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-ethylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-ethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 1,3 Dioxan 2 Yl 4 Ethylpropiophenone

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves strategically breaking bonds, known as disconnections, to reveal potential synthetic routes. amazonaws.com For 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone, several logical disconnections can be proposed based on its functional groups.

The most apparent disconnection is at the C-C bond between the carbonyl group and the adjacent methylene (B1212753) group, a common strategy for ketones. This leads to two primary synthons: an acyl cation equivalent derived from 4'-ethylpropiophenone and a nucleophilic synthon containing the 3-(1,3-dioxan-2-yl)propyl group.

Another key disconnection involves the 1,3-dioxane (B1201747) ring. Dioxanes are cyclic acetals, which are typically formed from the reaction of a carbonyl compound with a 1,3-diol. organic-chemistry.orgthieme-connect.de Therefore, the 1,3-dioxane moiety can be disconnected to reveal a precursor aldehyde and 1,3-propanediol (B51772). This retrosynthetic approach is outlined below:

Retrosynthetic Scheme for this compound

| Target Molecule | Precursor 1 | Precursor 2 |

| This compound | 4'-Ethylpropiophenone | 3-(1,3-Dioxan-2-yl)propyl halide |

| This compound | 4-(4-ethylphenyl)-4-oxobutanal | 1,3-Propanediol |

| 4-(4-ethylphenyl)-4-oxobutanal | 4'-Ethylpropiophenone | Formaldehyde (B43269) (or equivalent) |

This analysis suggests that key starting materials for the synthesis could include 4'-ethylpropiophenone, 1,3-propanediol, and a suitable three-carbon electrophile or nucleophile.

Exploration of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several novel synthetic pathways can be envisioned for the construction of this compound.

One plausible route involves the alkylation of the enolate of 4'-ethylpropiophenone with a suitable electrophile containing the 1,3-dioxane moiety. For instance, reacting 4'-ethylpropiophenone with a base such as lithium diisopropylamide (LDA) would generate the corresponding enolate, which could then be treated with a 2-(2-haloethyl)-1,3-dioxane to forge the desired C-C bond.

Alternatively, a pathway commencing with the protection of a precursor aldehyde is feasible. This would involve the reaction of a suitable keto-aldehyde with 1,3-propanediol to form the dioxane ring, followed by further chemical transformations. For example, a Friedel-Crafts acylation of ethylbenzene (B125841) with a succinic anhydride (B1165640) derivative could provide a keto-acid precursor, which could then be elaborated to the target molecule. cymitquimica.comguidechem.com

While the target molecule itself does not possess a stereocenter, the introduction of chiral elements is a significant consideration in modern organic synthesis. Should a chiral center be desired in a derivative of this compound, for instance, at the carbon bearing the dioxane group, enantioselective methods would be necessary.

One approach could involve the use of a chiral auxiliary. For example, a chiral 1,3-diol could be employed in the formation of the dioxane ring, leading to a diastereomeric mixture that could potentially be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Another strategy would be to employ a catalytic asymmetric reaction. For example, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated ketone precursor could establish a stereocenter with high enantioselectivity. The resulting product could then be converted to the target molecule.

Green chemistry principles aim to design chemical processes that are environmentally benign. rjsocmed.com In the context of synthesizing this compound, several green approaches could be implemented.

The use of greener solvents is a key aspect of sustainable chemistry. rsc.org Reactions could be designed to be performed in water, supercritical fluids, or bio-based solvents instead of traditional volatile organic compounds. For instance, the formation of the 1,3-dioxane could potentially be carried out in a greener solvent system.

Catalysis is another pillar of green chemistry. The use of catalytic amounts of reagents is preferable to stoichiometric amounts. For example, the formation of the 1,3-dioxane can be catalyzed by solid acid catalysts that can be easily recovered and reused. organic-chemistry.org Similarly, C-C bond forming reactions could be designed to utilize catalytic methods, such as palladium-catalyzed cross-coupling reactions, which often have high atom economy.

Precursor Reactivity and Functionalization in the Synthesis of the Chemical Compound

The successful synthesis of this compound relies on understanding the reactivity of its key precursors.

4'-Ethylpropiophenone is an aromatic ketone with a chemical formula of C11H14O. It is a colorless to pale yellow liquid and serves as a versatile intermediate in organic synthesis. guidechem.comguidechem.com The carbonyl group and the activated methylene protons are the primary sites of reactivity.

The carbonyl group can undergo a variety of nucleophilic addition reactions. For example, it can be reduced to the corresponding alcohol or react with Grignard reagents to form tertiary alcohols. guidechem.com The α-protons are acidic and can be deprotonated by a strong base to form an enolate. This enolate is a powerful nucleophile that can participate in alkylation, aldol (B89426), and Michael addition reactions.

The aromatic ring of 4'-ethylpropiophenone can undergo electrophilic aromatic substitution reactions, although the carbonyl group is deactivating. cymitquimica.com

Key Reactions of 4'-Ethylpropiophenone

| Reaction Type | Reagents | Product Type |

| Reduction | NaBH4, LiAlH4 | Secondary Alcohol |

| Grignard Reaction | RMgX | Tertiary Alcohol |

| Enolate Alkylation | 1. LDA; 2. R-X | α-Alkylated Ketone |

| Aldol Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated Ketone |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid | Di-acylated Benzene (B151609) |

The 1,3-dioxane is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. wikipedia.org It is a stable functional group that is often used as a protecting group for carbonyl compounds and 1,3-diols. organic-chemistry.orgthieme-connect.de The formation of 1,3-dioxanes is typically achieved by the acid-catalyzed reaction of an aldehyde or ketone with 1,3-propanediol. organic-chemistry.orgwikipedia.org

The 1,3-dioxane ring is generally stable to basic and nucleophilic conditions, making it an effective protecting group. thieme-connect.de However, it is sensitive to acidic conditions and can be readily hydrolyzed to regenerate the parent carbonyl compound and diol. This lability under acidic conditions is a key feature that is exploited in its use as a protecting group.

The introduction of the 1,3-dioxane moiety can be achieved through various methods, including the Prins reaction, which involves the reaction of an alkene with formaldehyde in the presence of an acid catalyst. researchgate.net

Methods for 1,3-Dioxane Formation

| Method | Reactants | Catalyst |

| Acetalization | Aldehyde/Ketone, 1,3-Propanediol | Acid (e.g., TsOH) |

| Prins Reaction | Alkene, Formaldehyde | Acid (e.g., H2SO4) |

Catalytic Strategies in the Preparation of the Chemical Compound and its Analogues

Modern organic synthesis heavily relies on catalytic processes to achieve high efficiency, selectivity, and sustainability. For a molecule like this compound, the formation of the core aromatic ketone structure and the introduction of the dioxane ring can be accomplished through various catalytic pathways.

Transition metal catalysis offers powerful tools for the construction of aromatic ketones and their derivatives. nih.gov These methods are characterized by their mild reaction conditions and tolerance of various functional groups. pkusz.edu.cnacs.org

The synthesis of the 4'-ethylpropiophenone skeleton can be achieved through several transition metal-catalyzed cross-coupling reactions. For instance, a Friedel-Crafts acylation, while traditionally using Lewis acids, can be adapted with transition metal catalysts. wikipedia.org More advanced methods include the palladium-catalyzed coupling of an organometallic reagent (e.g., an organozinc or organoboron compound) with an appropriate acid chloride or related derivative.

Another powerful strategy is the direct C-H functionalization, where a C-H bond is selectively activated and transformed. rsc.org Ruthenium-catalyzed ortho-alkylation of aromatic ketones with olefins represents a foundational example of this approach. rsc.org For the synthesis of 4'-ethylpropiophenone analogues, a palladium-catalyzed β-arylation of ketones with aryl halides could be envisioned. rsc.org

Furthermore, gold(I) and silver(I) complexes have been shown to be effective catalysts in tandem reactions that form aromatic ketones from readily available propargyl esters. nih.govpkusz.edu.cnacs.org These reactions proceed through alkyne activation under mild, air- and moisture-tolerant conditions, showcasing excellent functional group tolerance. pkusz.edu.cnacs.org

Below is a table summarizing various transition metal-catalyzed approaches applicable to the synthesis of the propiophenone (B1677668) core.

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Palladium(II) Acetate / SPhos | Suzuki Coupling | Arylboronic acid, Acyl chloride | High yields, Broad substrate scope |

| Rhodium Complexes | Reductive Coupling | Aldehyde, Vinyl bromide | Bypasses multi-step sequences |

| Gold(I) / Silver(I) | Tandem Rearrangement/Cyclization | Propargyl esters | Mild conditions, High functional group tolerance nih.gov |

| Ruthenium(II) Complexes | C-H Alkylation | Aromatic ketone, Olefin | High atom economy, Direct functionalization rsc.org |

| Nickel(0) Complexes | Cross-Coupling | Aromatic aldehyde, Organozinc reagent | Efficient utilization of organozinc reagents researchgate.net |

The 1,3-dioxane group is generally stable under many transition-metal-catalyzed conditions, making it a suitable protecting group during the construction of the ketone backbone. thieme-connect.de Alternatively, the dioxane can be introduced in a later step after the propiophenone core has been assembled.

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing unique selectivity and operating under environmentally benign conditions.

Organocatalysis in the context of synthesizing this compound is most prominently applied in the formation of the 1,3-dioxane ring. This transformation is an acetalization reaction between a carbonyl compound (an aldehyde precursor to the C2 of the dioxane ring) and 1,3-propanediol. The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The use of chiral organocatalysts can lead to the formation of enantiomerically enriched acetals if a prochiral carbonyl or diol is used. For instance, a chiral binaphthyldiimine-Ni(II) complex has been used for asymmetric cycloadditions to form 1,3-dioxolanes, a related five-membered ring system. organic-chemistry.org

Biocatalysis offers highly selective and sustainable routes for synthesizing key intermediates. nih.gov Enzymes, such as lipases and oxidoreductases, can be employed in the synthesis of analogues of the target compound. mdpi.com For example, a chemoenzymatic cascade could be designed where an enzyme cascade first produces a chiral diol from an aliphatic aldehyde. rwth-aachen.de This chiral diol can then be reacted with an appropriate aldehyde in a subsequent chemocatalytic step to form a chiral 1,3-dioxane derivative. rwth-aachen.de Lipases are also widely used for the kinetic resolution of racemic alcohols, which could be precursors to parts of the target molecule. mdpi.com

Optimization of Reaction Conditions and Yields for the Synthesis of the Chemical Compound

The efficiency and yield of a synthetic route are critically dependent on the optimization of reaction conditions. semanticscholar.org For a multi-step synthesis of this compound, each step must be carefully optimized. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reagents. scielo.br

Let us consider a hypothetical optimization study for a key synthetic step: the silver(I)-oxide-promoted oxidative coupling to form a propiophenone precursor. The goal is to find the optimal balance between the conversion of starting material and the selectivity for the desired product. scielo.br A systematic study might involve screening different solvents, temperatures, and reaction times.

The following interactive table presents plausible data from such an optimization study. The data illustrates how systematic changes in reaction parameters can significantly impact the outcome of the synthesis.

| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

| 1 | Dichloromethane (B109758) | 25 | 20 | 45 | 35 |

| 2 | Benzene | 25 | 20 | 50 | 40 |

| 3 | Acetonitrile (B52724) | 25 | 20 | 72 | 65 |

| 4 | Acetonitrile | 0 | 4 | 36 | 28 |

| 5 | Acetonitrile | 25 | 4 | 70 | 63 |

| 6 | Acetonitrile | 60 | 4 | 85 | 78 |

| 7 | Tetrahydrofuran (B95107) (THF) | 25 | 4 | 55 | 48 |

| 8 | Acetonitrile | 60 | 2 | 75 | 68 |

From this hypothetical data, Entry 6, using acetonitrile as the solvent at 60°C for 4 hours, provides the highest yield. Acetonitrile often provides a good balance between conversion and selectivity and is considered a "greener" solvent than options like dichloromethane or benzene. scielo.br Reducing the reaction time from a standard of 20 hours to 4 hours without a significant loss in yield is a common goal of optimization, leading to higher process efficiency. scielo.brchemrxiv.org Further optimization could involve screening different silver(I) sources or the addition of radical initiators to potentially improve conversion rates. scielo.br

Comprehensive Spectroscopic and Structural Characterization of 3 1,3 Dioxan 2 Yl 4 Ethylpropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone are detailed below.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons of the 4'-ethylphenyl group are predicted to appear as two doublets in the downfield region (around 7.2-7.9 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl group attached to the aromatic ring would give rise to a quartet (for the CH₂) and a triplet (for the CH₃) in the upfield region. The protons of the propiophenone (B1677668) side chain and the dioxane ring will have characteristic chemical shifts influenced by their proximity to the carbonyl and ether functionalities.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the different carbon environments. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift (typically >195 ppm). libretexts.org The aromatic carbons will resonate in the 125-150 ppm range. The carbons of the dioxane ring and the aliphatic side chain will appear in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts This table contains predicted data based on spectroscopic principles.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H) | ~ 7.85 | d |

| Aromatic (2H) | ~ 7.25 | d |

| Dioxane CH | ~ 4.80 | t |

| Dioxane OCH₂ (axial) | ~ 4.10 | m |

| Dioxane OCH₂ (equatorial) | ~ 3.80 | m |

| COCH₂ | ~ 3.10 | t |

| Ar-CH₂ | ~ 2.70 | q |

| CH₂ (next to dioxane) | ~ 2.20 | m |

| Dioxane CH₂ | ~ 2.05 (axial), 1.40 (equatorial) | m |

Predicted ¹³C NMR Chemical Shifts This table contains predicted data based on spectroscopic principles.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~ 200 |

| Aromatic (quaternary, attached to C=O) | ~ 135 |

| Aromatic (quaternary, attached to ethyl) | ~ 150 |

| Aromatic CH | ~ 128 |

| Aromatic CH | ~ 128.5 |

| Dioxane CH | ~ 102 |

| Dioxane OCH₂ | ~ 67 |

| COCH₂ | ~ 36 |

| Ar-CH₂ | ~ 29 |

| CH₂ (next to dioxane) | ~ 30 |

| Dioxane CH₂ | ~ 26 |

To confirm the structural assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the adjacent protons of the ethyl group, the protons of the propiophenone chain, and within the dioxane ring system.

HSQC: This experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

HMBC: This technique would show correlations between protons and carbons that are two or three bonds apart. Key correlations would include the protons of the COCH₂ group to the carbonyl carbon and the aromatic carbons, as well as the dioxane CH proton to the adjacent CH₂ carbons.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone at approximately 1685 cm⁻¹. chemicalbook.com Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the dioxane ring should produce strong bands in the 1150-1050 cm⁻¹ region. biosynth.com Aliphatic and aromatic C-H stretching vibrations are expected just below and above 3000 cm⁻¹, respectively. vscht.czlibretexts.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The carbonyl stretch would also be visible, although potentially weaker than in the IR spectrum.

Predicted IR Absorption Bands This table contains predicted data based on spectroscopic principles.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Strong |

| Ketone C=O Stretch | ~ 1685 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for this compound would be observed at an m/z (mass-to-charge ratio) of 248.

The fragmentation pattern is likely to be dominated by cleavages characteristic of ketones and acetals.

Alpha-Cleavage: A common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This could lead to the formation of a 4-ethylbenzoyl cation (m/z 133) by loss of the C₃H₅O₂ side chain. Another alpha-cleavage could result in the loss of the ethyl group from the aromatic ring. libretexts.orglibretexts.org

Acetal (B89532) Fragmentation: The 1,3-dioxane (B1201747) ring can undergo characteristic fragmentation, potentially leading to the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules.

McLafferty Rearrangement: Ketones with gamma-hydrogens can undergo a McLafferty rearrangement. libretexts.org In this molecule, this could involve the transfer of a hydrogen from the dioxane ring to the carbonyl oxygen, followed by cleavage to produce a neutral alkene fragment and a charged enol.

Predicted Key Mass Spectral Fragments This table contains predicted data based on spectroscopic principles.

| m/z | Possible Fragment Identity |

|---|---|

| 248 | Molecular Ion [M]⁺ |

| 133 | [CH₃CH₂C₆H₄CO]⁺ |

| 105 | [C₆H₅CO]⁺ (from loss of ethyl group) |

Advanced Diffraction Techniques for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and conformational details. A search of publicly available crystallographic databases reveals no published crystal structure for this compound at this time. If suitable single crystals of the compound could be grown, X-ray diffraction analysis would be able to confirm the connectivity established by NMR and provide insight into the molecule's conformation, such as the chair conformation of the dioxane ring and the relative orientation of the substituents.

Reaction Mechanism and Kinetic Studies Pertaining to 3 1,3 Dioxan 2 Yl 4 Ethylpropiophenone

Investigation of Reaction Pathways and Transition States

The reaction pathways of 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone are diverse, stemming from the reactivity of the ketone functional group. Nucleophilic addition to the carbonyl carbon and reactions involving the enolate formed by deprotonation at the α-carbon are the two predominant pathways.

Nucleophilic Addition to the Carbonyl Group:

The carbonyl carbon of the propiophenone (B1677668) moiety is electrophilic and susceptible to attack by nucleophiles. ncert.nic.in This reaction typically proceeds through a tetrahedral alkoxide intermediate. libretexts.org The transition state for this addition is influenced by steric factors; the presence of the ethyl group on one side and the propyl-dioxane chain on the other will dictate the trajectory of nucleophilic attack. For prochiral ketones like this, nucleophilic attack can lead to the formation of a new stereocenter at the carbonyl carbon.

A plausible reaction pathway for a generic nucleophilic addition is depicted below:

Step 1: Nucleophilic attack on the carbonyl carbon.

Step 2: Formation of a tetrahedral alkoxide intermediate.

Step 3: Protonation of the alkoxide to yield an alcohol product.

Reactions via Enolate Formation:

The α-carbon of the propiophenone is acidic and can be deprotonated by a base to form a resonance-stabilized enolate. wikipedia.org This enolate is a powerful nucleophile and can participate in a variety of reactions, including aldol (B89426) additions and alkylations. nih.gov The formation of the enolate is a key step, and its geometry (E or Z) can influence the stereochemical outcome of subsequent reactions. The transition state for enolate formation and its subsequent reactions, such as the Zimmerman-Traxler model for aldol reactions, often involves a cyclic arrangement of the enolate, a metal cation (if a metal-containing base is used), and the electrophile. wikipedia.org

For instance, in a base-catalyzed aldol reaction with an aldehyde, the propiophenone would first be deprotonated to form the enolate. This enolate would then attack the aldehyde carbonyl, leading to a tetrahedral intermediate which, upon protonation, gives the β-hydroxy ketone.

Kinetic Analysis of Chemical Transformations Involving the Chemical Compound

A kinetic analysis of reactions involving this compound would likely focus on two main transformations: reactions at the propiophenone core and the hydrolysis of the 1,3-dioxane (B1201747) ring.

Kinetics of Propiophenone Reactions:

The kinetics of reactions such as the oxidation of propiophenone have been studied. For example, the oxidation by N-bromosaccharin in an aqueous acetic acid medium was found to be first order with respect to the substrate, the oxidant, and the acid concentration. zenodo.org Such studies indicate that the reaction likely proceeds through an enol form as the rate-determining step.

The rate of enolization is a crucial factor in many reactions of ketones. libretexts.org The rate of reactions like halogenation is often independent of the halogen concentration at low to moderate concentrations, suggesting that the formation of the enol or enolate is the rate-limiting step. libretexts.org

Kinetics of 1,3-Dioxane Hydrolysis:

The 1,3-dioxane ring is an acetal (B89532) and is stable under basic conditions but hydrolyzes in the presence of acid. thieme-connect.de The acid-catalyzed hydrolysis of acetals is a well-studied process. gla.ac.ukacs.orglookchem.com The reaction is typically first-order in the acetal and is catalyzed by hydronium ions. acs.org The rate-determining step is generally considered to be the formation of a resonance-stabilized oxocarbonium ion intermediate. researchgate.net The rate of hydrolysis is sensitive to pH, with the reaction being significantly faster at lower pH values. researchgate.net

The following table summarizes hypothetical kinetic parameters for key reactions, based on analogous systems.

| Reaction | Key Kinetic Feature | Probable Rate-Determining Step | Influencing Factors |

| Acid-catalyzed enolization | First-order in ketone and acid | Protonation of the carbonyl oxygen or deprotonation of the α-carbon | Acid concentration, solvent polarity |

| Base-catalyzed enolate formation | First-order in ketone and base | Deprotonation of the α-carbon | Base strength, solvent |

| Acid-catalyzed dioxane hydrolysis | First-order in dioxane and acid | Formation of the oxocarbonium ion | pH, temperature |

Identification and Characterization of Reactive Intermediates

Several key reactive intermediates can be postulated in the chemical transformations of this compound.

Enol and Enolate Intermediates:

In both acid- and base-catalyzed reactions at the α-carbon, enol and enolate intermediates are formed, respectively. wikipedia.orglibretexts.org These intermediates are planar at the double bond, which has significant stereochemical implications. If the α-carbon is a chiral center, its configuration is lost upon enolization or enolate formation, leading to racemization if the reaction is reversible. youtube.com

Tetrahedral Intermediates:

Nucleophilic addition to the carbonyl group proceeds through a transient tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org This intermediate is characterized by an sp³-hybridized carbon that was formerly the sp² carbonyl carbon.

Oxocarbonium Ion Intermediate:

The acid-catalyzed hydrolysis of the 1,3-dioxane ring involves the formation of a resonance-stabilized oxocarbonium ion. researchgate.netcdnsciencepub.com This intermediate is formed by the protonation of one of the dioxane oxygens, followed by the cleavage of a carbon-oxygen bond. The stability of this cation influences the rate of the hydrolysis reaction.

Solvent Effects and Stereochemical Outcomes in Reactions of the Chemical Compound

Solvent Effects:

The choice of solvent can significantly influence the reaction pathways and rates of reactions involving this compound.

Enolate Reactivity: The solvent plays a crucial role in the reactivity of the enolate intermediate. In weakly coordinating solvents like tetrahydrofuran (B95107) (THF), C-alkylation is generally favored. ubc.ca In contrast, strongly coordinating, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoramide (B148902) (HMPA) tend to favor O-alkylation. ubc.ca

Enol Content: The equilibrium between the keto and enol forms is solvent-dependent. Non-polar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding if applicable, whereas polar, protic solvents can stabilize the keto form through intermolecular hydrogen bonding. youtube.com

Dioxane Hydrolysis: The rate of acid-catalyzed hydrolysis of the dioxane can be influenced by the polarity of the solvent, as it affects the stability of the charged intermediates and transition states.

The following table illustrates the general influence of solvent type on reaction outcomes.

| Solvent Type | Effect on Enolate Reactivity | Effect on Enol Content |

| Polar Protic (e.g., water, ethanol) | Can solvate both cation and anion, may favor O-alkylation | Stabilizes keto form, lowers enol content |

| Polar Aprotic (e.g., DMSO, DMF) | Strongly solvates cations, leaving a "naked" and highly reactive enolate, often favors O-alkylation | Can increase enol content compared to protic solvents |

| Non-polar Aprotic (e.g., THF, diethyl ether) | Favors ion pairing, often leads to C-alkylation | Favors enol form |

Stereochemical Outcomes:

The stereochemical outcome of reactions involving this compound is primarily determined by the creation of new stereocenters at the carbonyl carbon or the α-carbon.

Nucleophilic Addition to the Carbonyl: The carbonyl carbon is prochiral. Nucleophilic attack can occur from either the Re or Si face, potentially leading to a racemic mixture of enantiomers if no chiral influence is present. uou.ac.in However, the presence of the bulky 3-(1,3-dioxan-2-yl)propyl group may introduce some degree of diastereoselectivity if a new chiral center is formed in a molecule that already contains one.

Reactions at the α-Carbon: If the α-carbon were chiral, any reaction proceeding through a planar enol or enolate intermediate would lead to racemization. libretexts.orglumenlearning.com For this compound, the α-carbon is not chiral. However, in reactions like the aldol addition, a new chiral center is formed at the α-carbon. The stereochemistry of this new center is influenced by the geometry of the enolate and the transition state of the reaction. nih.govresearchgate.net

Computational and Theoretical Chemistry of 3 1,3 Dioxan 2 Yl 4 Ethylpropiophenone

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and stability of 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone. These methods offer a microscopic perspective on the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using functionals like B3LYP with a suitable basis set such as 6-311G, can be employed to determine its optimized geometry and electronic properties. sid.ir The geometry optimization process minimizes the energy of the molecule to predict the most stable conformation. This involves calculating bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters using DFT

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-C (Aromatic) Bond Length | ~1.40 Å |

| C-O (Dioxane) Bond Length | ~1.43 Å |

| C-C-O Bond Angle (Propiophenone) | ~120° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups.

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For organic molecules similar to this compound, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO is centered on the electron-deficient carbonyl group. The calculated HOMO and LUMO energies can confirm that charge transfer occurs within the molecule. sid.ir

Table 2: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Note: These energy values are hypothetical and representative of similar aromatic ketones.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics and intermolecular interactions of molecules in different environments. For this compound, MD simulations can reveal the flexibility of the dioxane ring, which can adopt various conformations such as chair and boat forms. researchgate.net These simulations can also shed light on how the molecule interacts with solvents and other molecules, which is crucial for understanding its behavior in solution. The study of aqueous solutions of similar molecules like 1,4-dioxane (B91453) through MD simulations has provided insights into properties like density and enthalpy of mixing. researchgate.net

Prediction of Spectroscopic Properties and Reaction Energetics

Computational methods can accurately predict various spectroscopic properties, aiding in the characterization of new compounds. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. mdpi.comepstem.net Theoretical calculations of spectroscopic properties of similar molecules have shown excellent agreement with experimental data. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~198 |

| Aromatic Carbons | 128-135 |

| Dioxane Carbons | 65-75 |

Note: The chemical shifts are illustrative and based on known values for similar chemical structures.

Furthermore, computational chemistry allows for the calculation of reaction energetics, providing valuable information about the thermodynamics and kinetics of potential reactions involving this compound.

In Silico Modeling of Structure-Reactivity Relationships

In silico modeling provides a framework for understanding the relationship between a molecule's structure and its reactivity. By generating molecular electrostatic potential (MEP) maps, regions of high and low electron density can be visualized. For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and a positive potential (blue) around the aromatic protons. These in silico models are invaluable for predicting the regioselectivity and stereoselectivity of chemical reactions.

Chemical Reactivity and Functional Group Transformations of 3 1,3 Dioxan 2 Yl 4 Ethylpropiophenone

Reactions of the Ketone Functionality

The propiophenone (B1677668) core of the molecule contains a ketone carbonyl group, which is a site of significant chemical activity. As an aromatic ketone, its reactivity is influenced by the electronic properties of the benzene (B151609) ring. The carbonyl group is polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. numberanalytics.com This polarity governs its interactions with a wide array of reagents.

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. A prominent example is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group to form a tertiary alcohol after an acidic workup. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com Other nucleophiles such as organolithium reagents and cyanide ions can also participate in such additions. numberanalytics.com The reaction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) leads to the reduction of the ketone to a secondary alcohol. libretexts.org

Enolate Formation: The carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be deprotonated by a suitable base to form an enolate. acs.orgmasterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, at the α-carbon. wikipedia.org The formation of enolates is a key step in reactions like the aldol (B89426) condensation. numberanalytics.com

Oxidation Reactions: The ketone can undergo oxidation, most notably the Baeyer-Villiger oxidation. wikipedia.orgnih.gov In this reaction, a peroxyacid is used to convert the ketone into an ester. organic-chemistry.orgsigmaaldrich.com The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Addition | 1. Grignard Reagent (e.g., CH₃MgBr) 2. H₃O⁺ | Tertiary Alcohol |

| Reduction | NaBH₄ or LiAlH₄, followed by workup | Secondary Alcohol |

| Enolate Reaction | 1. LDA (Lithium diisopropylamide) 2. Alkyl halide (e.g., CH₃I) | α-Alkylated Ketone |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Ester |

Transformations Involving the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring in 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone is a cyclic acetal (B89532). thieme-connect.de Acetals are primarily used as protecting groups for carbonyl compounds due to their stability under neutral and basic conditions. organic-chemistry.orguchicago.edu

Deprotection (Hydrolysis): The most common reaction of the 1,3-dioxane ring is its cleavage under acidic conditions to regenerate the original carbonyl compound and the corresponding diol (in this case, 1,3-propanediol). acs.orgvaia.com This acid-catalyzed hydrolysis is a reversible process. libretexts.orglibretexts.org The stability of the dioxane ring in non-acidic media allows for selective reactions to be carried out on other parts of the molecule, such as the ketone or the aromatic ring. libretexts.org For instance, the ketone functionality could be reduced using NaBH₄ without affecting the dioxane ring.

Stability: The 1,3-dioxane ring is resistant to attack by nucleophiles and bases, making it an effective protecting group during reactions involving Grignard reagents, organolithiums, or hydride reductions targeting other functional groups. organic-chemistry.orgmasterorganicchemistry.com

| Reaction Type | Reagent(s) | Product Description |

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄) | Cleavage of the dioxane ring to yield the corresponding aldehyde and 1,3-propanediol (B51772). |

| Stability Test | Basic or Nucleophilic Reagents (e.g., NaOH, NaBH₄, CH₃MgBr) | The 1,3-dioxane ring remains intact. |

Reactivity of the Aromatic Ethylpropiophenone Moiety

The benzene ring is substituted with an ethyl group and a propiophenone group (which is attached to the rest of the molecule via the 3-position of the propionyl chain). The nature of these substituents dictates the regioselectivity of electrophilic aromatic substitution reactions.

Directing Effects:

The ethyl group is an alkyl group, which is an activating group and an ortho, para-director. organicchemistrytutor.comwikipedia.org It donates electron density to the ring, making it more susceptible to electrophilic attack.

The propiophenone group (an acyl group) is a deactivating group and a meta-director. libretexts.org It withdraws electron density from the ring, making it less reactive towards electrophiles.

When both an activating and a deactivating group are present on the ring, the activating group generally controls the position of further substitution. youtube.com Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, the incoming electrophile would be directed to the positions ortho and para to the ethyl group. The steric hindrance from the ethyl group might influence the ratio of ortho to para products. sciepub.com

| Reaction Type | Reagent(s) | Predicted Regioselectivity |

| Nitration | HNO₃, H₂SO₄ | Substitution occurs primarily at positions ortho and para to the ethyl group. |

| Halogenation | Br₂, FeBr₃ | Substitution occurs primarily at positions ortho and para to the ethyl group. |

| Sulfonation | SO₃, H₂SO₄ | Substitution occurs primarily at positions ortho and para to the ethyl group. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Substitution occurs primarily at positions ortho and para to the ethyl group. |

Regioselective and Chemoselective Transformations of the Chemical Compound

The presence of multiple functional groups in this compound allows for the exploration of regioselective and chemoselective reactions. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. youtube.com

Chemoselective Reduction: A key example of chemoselectivity would be the reduction of the ketone in the presence of the dioxane. As mentioned, the dioxane is stable to common reducing agents like sodium borohydride. Therefore, treatment with NaBH₄ would selectively reduce the ketone to a secondary alcohol while leaving the dioxane ring intact. This strategy is often employed in multi-step syntheses where one carbonyl group needs to be modified while another is protected. youtube.comyoutube.com

Protecting Group Strategy: The 1,3-dioxane can be viewed as a protecting group for an aldehyde. If the synthesis of this molecule started from a precursor with two carbonyl groups (an aldehyde and a ketone), the more reactive aldehyde could be selectively protected as the dioxane. Subsequently, the less reactive ketone could be subjected to various transformations. youtube.comyoutube.com Finally, deprotection of the dioxane under acidic conditions would reveal the aldehyde functionality.

Regioselectivity in Aromatic Substitution: As discussed in section 6.3, the activating ethyl group will direct incoming electrophiles to the ortho and para positions relative to itself, thus demonstrating regioselectivity in electrophilic aromatic substitution reactions. libretexts.org The deactivating effect of the propiophenone group would likely prevent substitution at the positions meta to it.

| Transformation | Reagent(s) | Selective Action | Outcome |

| Chemoselective Reduction | NaBH₄ | Reduces the ketone but not the acetal. | The ketone is converted to a secondary alcohol; the dioxane ring is unchanged. |

| Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | The activating ethyl group directs the substitution. | Nitration occurs at the ortho and para positions relative to the ethyl group. |

| Deprotection | H₃O⁺ | Hydrolyzes the acetal but not the ketone (under mild conditions). | The dioxane ring is cleaved to an aldehyde; the ketone remains. |

Synthesis and Exploration of Derivatives and Analogues of 3 1,3 Dioxan 2 Yl 4 Ethylpropiophenone

Rational Design of Structurally Modified Analogues

The rational design of analogues would likely be guided by the intended application of the molecule. This could involve isosteric replacements, modification of substituent groups to alter electronic and steric properties, and changes to the core scaffold to explore different conformational spaces. For instance, the ethyl group on the propiophenone (B1677668) ring could be replaced with other alkyl or alkoxy groups to probe the effect of lipophilicity and size on activity. Similarly, the dioxane ring could be substituted or replaced with other heterocyclic systems.

Synthetic Routes to New 1,3-Dioxane-2-yl-Propiophenone Derivatives

The synthesis of new derivatives would likely follow established synthetic methodologies.

Structural Variations on the Propiophenone Core

Variations on the propiophenone core could be achieved by using different substituted benzene (B151609) derivatives in a Friedel-Crafts acylation reaction. Alternatively, modifications to the ethyl ketone side chain could be performed post-synthesis, for example, through alpha-halogenation followed by nucleophilic substitution.

Comparative Reactivity Studies of Analogues

Comparative reactivity studies would be essential to understand the influence of structural modifications. This could involve subjecting the analogues to a range of reaction conditions, such as acidic or basic hydrolysis of the dioxane ring, or reactions at the ketone carbonyl group. The rates and outcomes of these reactions would provide valuable data for establishing structure-reactivity relationships.

Elucidation of Structure-Reactivity Relationships in Derivatives

By systematically varying the structure of the analogues and studying their reactivity, it would be possible to elucidate structure-reactivity relationships. This would involve correlating specific structural features, such as the electronic nature of substituents or the steric bulk of different groups, with observed changes in chemical reactivity or biological activity.

Applications of 3 1,3 Dioxan 2 Yl 4 Ethylpropiophenone As a Versatile Chemical Synthon

Strategic Utilization in the Synthesis of Complex Organic Molecules

As a bifunctional intermediate, 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone offers a strategic advantage in the construction of complex molecular architectures, particularly in pharmaceutical synthesis. The propiophenone (B1677668) moiety is a key structural feature in several active pharmaceutical ingredients (APIs). For instance, the core structure is related to the muscle relaxant Eperisone organic-chemistry.org.

While common industrial syntheses of Eperisone often utilize a direct Mannich reaction starting with 4'-ethylpropiophenone, paraformaldehyde, and piperidine, an alternative synthetic strategy could theoretically employ this compound as a key intermediate uchicago.edugoogle.com. In such a pathway, the ketone group could be selectively targeted for reactions like α-methylation. Following this, the 1,3-dioxane (B1201747) group, which serves as a protected form of an aldehyde, can be hydrolyzed to reveal the aldehyde functionality for subsequent reactions. This stepwise approach allows for precise control over the introduction of different substituents, which is crucial in the synthesis of complex target molecules. The value of this compound lies in its ability to enable regioselective reactions by masking one of its two potential carbonyl functionalities.

Development of Novel Reagents and Methodologies Based on the Chemical Compound

There is limited specific information available in peer-reviewed literature detailing the use of this compound as a platform for the development of entirely new reagents or synthetic methodologies. However, its structure lends itself to potential applications in this area.

The development of novel synthetic methods often relies on the unique reactivity of specialized synthons nih.gov. For example, the acetal (B89532) moiety could be exploited in reactions that are tolerant of the ketone, or conversely, the ketone could be transformed into other functional groups like an enolate or an alcohol while the protected aldehyde remains inert. Methodologies involving organometallic additions to the ketone or alpha-functionalization could be explored without affecting the latent aldehyde group until a later deprotection step. The development of such selective transformations would constitute a new methodology for synthesizing substituted keto-aldehydes.

Role as a Protecting Group Precursor

A primary and fundamental application of the 1,3-dioxane group in the structure of this compound is its function as a protecting group wikipedia.org. In organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from reacting while another part of the molecule is being modified uchicago.edujocpr.com.

The 1,3-dioxane moiety is a cyclic acetal, which is a standard protecting group for aldehydes and ketones organic-chemistry.orglibretexts.org. Acetals are stable in neutral to strongly basic conditions, making them ideal for protecting a carbonyl group during reactions involving organometallics (like Grignard reagents), hydrides, or base-catalyzed processes libretexts.orglibretexts.org. The compound can be viewed as a derivative of 3-formyl-4'-ethylpropiophenone, where the more reactive aldehyde group has been selectively protected. This protection allows the ketone group to undergo various chemical transformations selectively. Once the desired modifications are complete, the protecting group can be removed (deprotection) under acidic conditions to regenerate the aldehyde.

Table 1: General Conditions for Acetal Protection and Deprotection

| Process | Reagents and Conditions | Purpose |

|---|---|---|

| Protection | 1,3-Propanediol (B51772), Acid Catalyst (e.g., p-TsOH), Toluene (with Dean-Stark apparatus) | To convert the aldehyde group into a stable 1,3-dioxane cyclic acetal. |

| Deprotection | Aqueous Acid (e.g., HCl, H₂SO₄), Acetone/Water | To hydrolyze the acetal and regenerate the original aldehyde functional group. |

This strategy of protection and deprotection is a cornerstone of modern organic synthesis, enabling the construction of complex molecules that would otherwise be inaccessible researchgate.net.

Contribution to Building Block Libraries for Combinatorial Chemistry

In the field of drug discovery, combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library nih.govijpsr.com. These libraries are then screened for biological activity to identify potential new drug candidates. The success of this approach relies on the availability of diverse and versatile "building blocks" nih.gov.

While there is no specific documentation of this compound being used in a specific library, its structure is well-suited for such applications. The propiophenone scaffold is a common feature in many biologically active compounds googleapis.com. By using this compound as a building block, chemists can generate a focused library of derivatives. For example, the ketone could be reacted with a variety of amines via reductive amination, while the protected aldehyde could be deprotected and then reacted with a different set of reagents, such as Wittig reagents or amines. This allows for the systematic variation of substituents at two different points on the molecular scaffold, leading to a large and diverse library of compounds from a single precursor.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Eperisone |

| 4'-ethylpropiophenone |

| paraformaldehyde |

| piperidine |

| 3-formyl-4'-ethylpropiophenone |

Future Research Directions and Emerging Opportunities for 3 1,3 Dioxan 2 Yl 4 Ethylpropiophenone

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone and its derivatives could be significantly advanced through the adoption of flow chemistry and automated synthesis platforms. researchgate.netsyrris.com Traditional batch synthesis methods often present challenges in terms of scalability, reaction control, and safety. researchgate.net Flow chemistry, by contrast, offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved product purity, and enhanced safety profiles. researchgate.net

An automated flow chemistry system could be designed for the multi-step synthesis of this compound, integrating reaction and purification steps into a continuous process. flinders.edu.au This approach would not only accelerate the synthesis but also enable the rapid generation of a library of related compounds for screening purposes. syrris.com The use of automated systems allows for high-throughput experimentation and optimization of reaction conditions, which can be guided by machine learning algorithms to efficiently explore the chemical space. whiterose.ac.uk

Key Advantages of Flow Chemistry for Synthesis:

| Feature | Benefit in the Synthesis of this compound |

| Enhanced Heat and Mass Transfer | Improved reaction rates and selectivity, minimizing byproduct formation. researchgate.net |

| Precise Control of Reaction Parameters | Optimization of reaction conditions for higher yields and purity. researchgate.net |

| Increased Safety | Smaller reaction volumes and better temperature control reduce the risk of hazardous events. researchgate.net |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production without re-optimization. syrris.com |

| Integration of In-line Analytics | Real-time monitoring of the reaction progress for better understanding and control. researchgate.net |

Exploration of Bio-inspired Transformations

Nature offers a vast repertoire of efficient and selective chemical transformations that can inspire the development of novel synthetic methodologies. Bio-inspired transformations, which mimic biological processes, could provide more sustainable and environmentally friendly routes for the synthesis and modification of this compound. youtube.com

For instance, enzymatic catalysis could be explored for stereoselective reactions, potentially leading to the synthesis of chiral derivatives of the target compound. The use of enzymes could offer high selectivity under mild reaction conditions, reducing the need for harsh reagents and protecting groups. Furthermore, principles of biomimicry could be applied to design novel catalysts that mimic the active sites of enzymes, enabling new types of chemical transformations. mdpi.com The development of such bio-inspired materials could lead to applications in areas like drug delivery and tissue regeneration. northwestern.edu

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound can be achieved through the use of advanced in-situ characterization techniques. mt.com Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow for real-time monitoring of chemical reactions as they occur. mt.comrsc.orgresearchgate.netspectroscopyonline.com

This real-time data provides valuable insights into the formation of intermediates, the consumption of reactants, and the formation of products, enabling a more precise control over the reaction process. mt.com For example, in-situ monitoring can help in identifying transient and labile intermediate species that would be difficult to detect with traditional offline analysis. spectroscopyonline.com This detailed understanding is crucial for optimizing reaction conditions, improving yields, and ensuring the robustness of the synthetic process. mt.com

Potential In-Situ Monitoring Techniques:

| Technique | Information Gained |

| In-situ FTIR/Raman Spectroscopy | Real-time tracking of functional group transformations. mt.comrsc.org |

| In-situ NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products in the reaction mixture. researchgate.net |

| Plasmonic Colorimetry | Monitoring of polymerization kinetics if the compound is used as a monomer. acs.org |

Interdisciplinary Research Avenues within Material Science or Catalysis

The structural motifs present in this compound, namely the propiophenone (B1677668) core and the 1,3-dioxane (B1201747) ring, suggest potential applications in material science and catalysis. The propiophenone moiety is a common building block in the synthesis of polymers and organic materials. The 1,3-dioxane ring, being a cyclic acetal (B89532), can act as a protecting group or as a reactive handle for further chemical modifications. nih.gov

In material science, this compound could serve as a monomer or a precursor for the synthesis of novel polymers with tailored properties. Its aromatic and ketonic functionalities could be exploited to create materials with specific optical or electronic properties. In the field of catalysis, derivatives of this compound could be investigated as ligands for metal catalysts or as organocatalysts themselves. The development of new catalysts is crucial for enabling more efficient and selective chemical transformations.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone?

- Methodological Answer : Synthesis typically involves two key steps:

- Dioxane Ring Formation : Reacting ethylene glycol with a ketone precursor (e.g., 4'-ethylpropiophenone) under acidic conditions to form the 1,3-dioxane ring .

- Aromatic Functionalization : Introducing the ethyl group via Friedel-Crafts alkylation or acylation, using catalysts like AlCl₃ in anhydrous solvents (e.g., dichloromethane) .

- Optimization : Yield improvements (>75%) are achieved by controlling reaction time (6–12 hrs) and temperature (80–100°C) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the dioxane ring (δ 4.5–5.0 ppm for equatorial protons) and ethyl group (δ 1.2–1.4 ppm for CH₃) .

- IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹) and ether C-O-C (~1120 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ at m/z 263.16 (calculated: 262.34 g/mol) .

Q. What solvents and conditions stabilize this compound during storage?

- Methodological Answer :

- Store in anhydrous, inert environments (argon atmosphere) at –20°C to prevent hydrolysis of the dioxane ring .

- Use amber vials to avoid photodegradation. Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Ethanol | ~30 |

| Water | <1 |

Advanced Research Questions

Q. How does the ethyl substituent at the 4'-position influence biological activity compared to methyl or propyl analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The ethyl group balances lipophilicity (logP ~2.8) and steric effects, enhancing membrane permeability compared to methyl (logP ~2.2) but reducing metabolic stability versus propyl (logP ~3.4) .

- Case Study : In enzyme inhibition assays, the ethyl analog showed 30% higher IC₅₀ against cytochrome P450 than the methyl derivative, attributed to optimal van der Waals interactions .

Q. How can contradictory data on the compound’s oxidation stability be resolved?

- Methodological Answer :

- Contradiction : Some studies report rapid oxidation of the dioxane ring, while others note stability under ambient conditions .

- Resolution :

Purity Analysis : Use HPLC (≥99% purity) to exclude impurities (e.g., residual aldehydes) that accelerate degradation .

Oxidation Screening : Test under controlled O₂ levels (e.g., 5% vs. 21%) using radical scavengers (e.g., BHT) to identify oxidation pathways .

Q. What computational methods predict the compound’s binding affinity for neurological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with dopamine receptor (PDB: 6CM4) to simulate binding. The dioxane ring’s oxygen atoms form hydrogen bonds with Thr242 (ΔG ≈ –8.2 kcal/mol) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. RMSD <2.0 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.